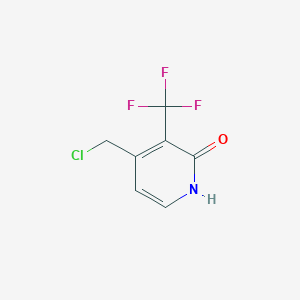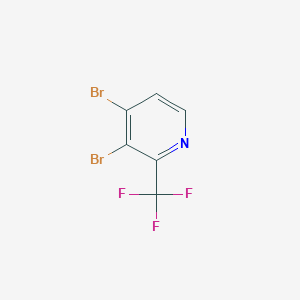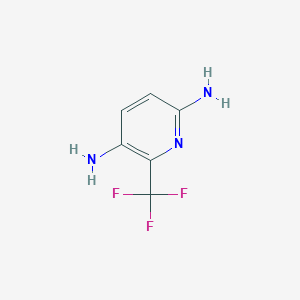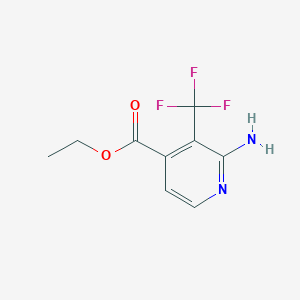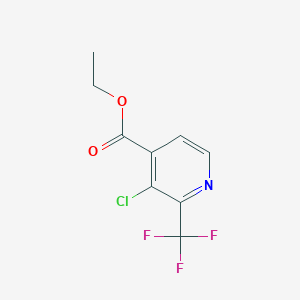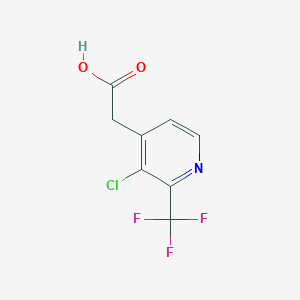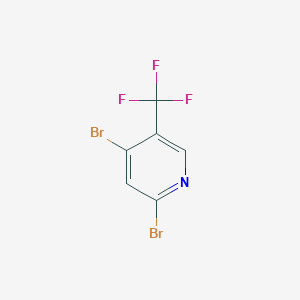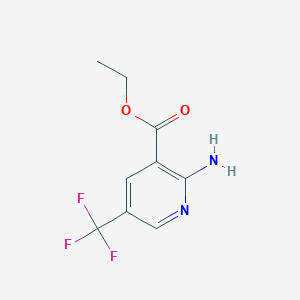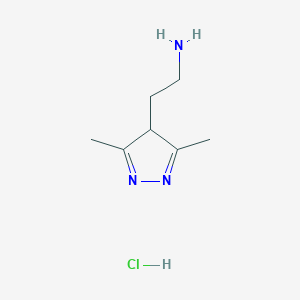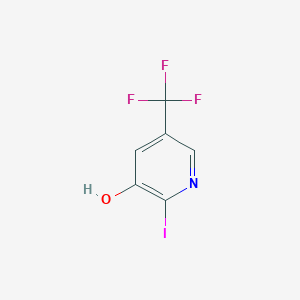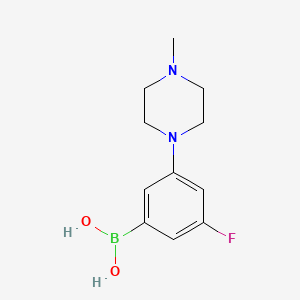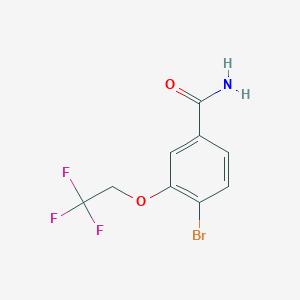
4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide
Vue d'ensemble
Description
“4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide” is a chemical compound with the molecular formula C9H7BrF3NO2 . It has a molecular weight of 298.06 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide” is InChI=1S/C9H7BrF3NO2/c10-6-2-1-5 (8 (14)15)3-7 (6)16-4-9 (11,12)13/h1-3H,4H2, (H2,14,15) . The Canonical SMILES string is C1=CC (=C (C=C1C (=O)N)OCC (F) (F)F)Br .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide” include a molecular weight of 298.06 g/mol , an XLogP3-AA value of 2.6 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 5 , a rotatable bond count of 3 , an exact mass of 296.96123 g/mol , a monoisotopic mass of 296.96123 g/mol , a topological polar surface area of 52.3 Ų , a heavy atom count of 16 , and a complexity of 260 .
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
Research on the derivatives of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide, such as 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands, has led to the synthesis and characterization of Ni(II) and Cu(II) complexes. These complexes were analyzed using elemental analyses, FT-IR, and 1H-NMR spectroscopy, and their crystal and molecular structures were determined via single-crystal X-ray diffraction data. These studies confirm the formation of neutral cis-[ML2] metal complexes and highlight the shift in ν C=O and ν C=S stretching vibrations, indicating the successful synthesis of these complexes (Binzet et al., 2009).
Molecular Structure and Theoretical Studies
Another aspect of research involving related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, focuses on their molecular structure and theoretical studies. This compound was synthesized with high yield and characterized by various spectroscopic methods. Its crystal structure was established by single-crystal X-ray diffraction analysis, which provided insights into its supramolecular packing, involving N-H⋅⋅⋅O hydrogen-bonds and C-Br⋅⋅⋅π intermolecular interactions. Theoretical calculations were carried out to further understand the compound's structure and reactivity (Polo et al., 2019).
Synthesis of CCR5 Antagonists
Research on N-allyl-4-piperidyl Benzamide Derivatives, including the synthesis of novel non-peptide CCR5 antagonists, involves using derivatives of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide. These compounds, characterized by 1H NMR, 13C NMR, and MS, highlight the potential bioactivity of these derivatives, demonstrating their significance in developing therapeutic agents (Cheng De-ju, 2014).
Aryne Route to Naphthalenes
In a study on the synthesis of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene, the aryne route was explored for generating 1- and 2-(trifluoromethoxy)naphthalenes. This research, involving derivatives of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide, showcases a method for preparing naphthalene derivatives, underscoring the versatility of these compounds in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Safety and Hazards
When handling “4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe dust. Do not ingest . In case of ingestion, seek immediate medical assistance .
Propriétés
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDJNOBCVXNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



